5'-Hydroxypiroxicam

Description

Contextualization within Piroxicam (B610120) Biotransformation Pathways

Piroxicam undergoes extensive metabolism in the liver before it is excreted from the body. iarc.fr The primary route of its biotransformation is hydroxylation, a phase I metabolic reaction, which results in the formation of 5'-hydroxypiroxicam (B1141874). iarc.frnih.gov This process is primarily catalyzed by the cytochrome P450 enzyme system, specifically the CYP2C9 isozyme. nih.govpharmgkb.orgnih.govnafdac.gov.ng

The conversion to 5'-hydroxypiroxicam is a critical step in the clearance of piroxicam. ontosight.aidrugbank.com Following its formation, 5'-hydroxypiroxicam can be further metabolized through phase II conjugation reactions, such as glucuronidation, to form a more water-soluble compound that is more easily excreted in the urine and feces. ontosight.aiiarc.fr It is important to note that 5'-hydroxypiroxicam is considered an inactive metabolite, meaning it does not possess the anti-inflammatory properties of the parent drug, piroxicam. nih.govpharmgkb.orgnafdac.gov.ng

The rate and extent of 5'-hydroxypiroxicam formation can vary significantly among individuals. This variability is largely attributed to genetic polymorphisms in the CYP2C9 enzyme. nih.govuspharmacist.com Individuals with certain genetic variants of CYP2C9 may have reduced enzyme activity, leading to slower metabolism of piroxicam, higher plasma concentrations of the parent drug, and consequently, a potential for altered drug response. nih.govuspharmacist.comhee.nhs.uk

Interactive Table 1: Key Enzymes and Reactions in Piroxicam Metabolism

| Feature | Description | Reference |

| Parent Drug | Piroxicam | wikipedia.org |

| Primary Metabolite | 5'-Hydroxypiroxicam | ontosight.ainih.govpharmgkb.org |

| Primary Metabolic Pathway | Hydroxylation | ontosight.aiiarc.frnih.gov |

| Key Enzyme | Cytochrome P450 2C9 (CYP2C9) | nih.govpharmgkb.orgnih.govnafdac.gov.ng |

| Metabolite Activity | Inactive | nih.govpharmgkb.orgnafdac.gov.ng |

| Further Metabolism | Glucuronide Conjugation | ontosight.aiiarc.fr |

Significance of Hydroxylated Metabolites in Pharmacological and Toxicological Investigations

The study of hydroxylated metabolites is a cornerstone of modern pharmacology and toxicology. drughunter.comopenaccessjournals.com Hydroxylation, a common phase I metabolic reaction, introduces or exposes a hydroxyl (-OH) group on a drug molecule. wikipedia.org This process generally increases the water solubility of the compound, facilitating its elimination from the body. wikipedia.org

The generation of hydroxylated metabolites can have several significant consequences:

Pharmacological Activity : While some hydroxylated metabolites are inactive, like 5'-hydroxypiroxicam, others may retain, have reduced, or even possess enhanced pharmacological activity compared to the parent drug. openaccessjournals.comfrontiersin.org In some cases, a metabolite may have a completely different pharmacological profile.

Toxicity : The formation of metabolites can sometimes lead to toxic effects. wikipedia.orgnih.gov Reactive metabolites can bind to cellular macromolecules like proteins and DNA, leading to cellular damage and adverse drug reactions. nih.gov Therefore, assessing the toxic potential of major metabolites is a critical part of drug safety evaluation.

Drug-Drug Interactions : The enzymes responsible for hydroxylation, particularly the cytochrome P450 family, are a common site for drug-drug interactions. wikipedia.org One drug can inhibit or induce the metabolism of another, leading to altered plasma concentrations and potentially affecting efficacy or safety.

Individual Variability : Genetic variations in metabolizing enzymes can lead to significant differences in the rate of metabolite formation among individuals, contributing to variability in drug response and the risk of adverse effects. uspharmacist.comwikipedia.org

Rationale for Dedicated Academic Research on 5'-Hydroxypiroxicam

Furthermore, research into 5'-hydroxypiroxicam is essential for developing and refining analytical methods to quantify both piroxicam and its metabolite in biological samples like plasma and urine. nih.govresearchgate.netscielo.br These methods are crucial for pharmacokinetic studies and for therapeutic drug monitoring in certain clinical situations.

Another important aspect of this research is the investigation of potential drug-drug interactions. Studies have examined how co-administered drugs that inhibit or induce CYP2C9 can alter the formation of 5'-hydroxypiroxicam, thereby affecting the clearance of piroxicam. gla.ac.uk This information is vital for predicting and preventing clinically significant drug interactions.

Finally, although 5'-hydroxypiroxicam is considered inactive, its characterization is a fundamental component of the safety assessment of piroxicam. nafdac.gov.ng Regulatory agencies require a thorough understanding of the metabolic fate of any new drug, including the identification and characterization of its major metabolites.

Interactive Table 2: Research Focus on 5'-Hydroxypiroxicam

| Research Area | Rationale | Reference |

| Pharmacokinetics | To understand the absorption, distribution, metabolism, and excretion of piroxicam. | ontosight.ainih.gov |

| Pharmacogenetics | To investigate the influence of genetic variations in CYP2C9 on piroxicam metabolism. | nih.govuspharmacist.com |

| Analytical Method Development | To accurately measure piroxicam and 5'-hydroxypiroxicam concentrations in biological fluids. | nih.govresearchgate.netscielo.br |

| Drug-Drug Interaction Studies | To assess the impact of other drugs on the metabolic pathway of piroxicam. | gla.ac.uk |

| Safety Assessment | To provide a complete metabolic profile of piroxicam for regulatory purposes. | nafdac.gov.ng |

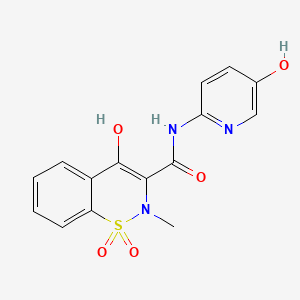

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23/h2-8,19-20H,1H3,(H,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKOORANQAQKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228171 | |

| Record name | 5'-Hydroxypiroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77459-78-0 | |

| Record name | 5′-HydroxyPiroxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77459-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Hydroxypiroxicam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077459780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Hydroxypiroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77459-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-HYDROXYPIROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBG963W8BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5'-Hydroxypiroxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Biotransformation and Metabolic Fate of 5 Hydroxypiroxicam

Cytochrome P450-Mediated Formation of 5'-Hydroxypiroxicam (B1141874)

The formation of 5'-hydroxypiroxicam from its parent compound, piroxicam (B610120), is a classic example of a phase I metabolic reaction. This oxidative process is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of drugs and other foreign compounds. nih.govnih.gov In vitro studies have definitively identified cytochrome P450 2C9 (CYP2C9) as the primary enzyme responsible for the 5'-hydroxylation of piroxicam. nih.govpublicnow.com

Identification of Specific Cytochrome P450 Isoforms Involved in 5'-Hydroxylation

The CYP2C subfamily of enzymes plays a significant role in the metabolism of numerous clinically important drugs. uspharmacist.com Within this subfamily, CYP2C9 is the key isoform responsible for the hepatic oxidation of piroxicam to 5'-hydroxypiroxicam. pharmgkb.orgvulcanchem.com This hydroxylation occurs at the 5-position of the pyridyl side chain of the piroxicam molecule. nih.govcaspiantamin.com The resulting metabolite, 5'-hydroxypiroxicam, is then further conjugated and eliminated from the body, primarily in the urine. caspiantamin.compfizer.com The central role of CYP2C9 in this metabolic pathway has been confirmed through various in vitro and in vivo studies. nih.govpublicnow.com

The hydroxylation of piroxicam by CYP2C9 involves the insertion of an oxygen atom into a C-H bond on the pyridyl ring. researchgate.net This is a complex catalytic process characteristic of cytochrome P450 enzymes. While the precise, detailed mechanism of this specific reaction is not extensively elucidated in the provided context, it follows the general principles of P450-mediated hydroxylation. This process typically involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to the formation of a highly reactive oxygen species that can abstract a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group to the resulting substrate radical.

Role of CYP2C Subfamily (e.g., CYP2C9) in Hepatic Oxidation

Influence of Genetic Polymorphisms on Metabolic Variability

The gene encoding the CYP2C9 enzyme is known to be highly polymorphic, meaning there are many different versions, or alleles, of this gene within the human population. nih.govuspharmacist.com These genetic variations can lead to the production of CYP2C9 enzymes with altered, often reduced, catalytic activity. uspharmacist.comcamjol.info

Several variant alleles of the CYP2C9 gene have been identified that significantly impact the metabolism of piroxicam. The most well-studied of these are CYP2C92 and CYP2C93. nih.govpharmgkb.org Individuals who carry these variant alleles, particularly in a homozygous state (e.g., CYP2C93/3), exhibit substantially reduced CYP2C9 enzyme activity. nih.govpharmgkb.org This decreased function leads to impaired formation of 5'-hydroxypiroxicam and, consequently, a slower clearance of the parent drug, piroxicam. pharmgkb.orgnih.gov

Studies have demonstrated a clear gene-dose effect, where individuals with one variant allele (heterozygous, e.g., CYP2C91/2 or CYP2C91/3) have moderately reduced metabolism, while those with two variant alleles (homozygous, e.g., CYP2C92/2, CYP2C92/3, or CYP2C93/3) experience a more significant reduction in metabolic capacity. nih.govpharmgkb.org For instance, individuals with the CYP2C91/2 or CYP2C91/3 genotypes have been shown to have impaired oral clearance of piroxicam compared to those with the wild-type CYP2C91/1 genotype. nih.gov

| CYP2C9 Genotype | Effect on Piroxicam Metabolism | Impact on 5'-Hydroxypiroxicam Formation | Clinical Implication |

|---|---|---|---|

| 1/1 (Normal Metabolizer) | Normal | Normal | Standard drug exposure. nih.gov |

| 1/2 (Intermediate Metabolizer) | Mildly Reduced | Mildly Reduced | Increased drug exposure. pharmgkb.orgnih.gov |

| 1/3 (Intermediate Metabolizer) | Moderately Reduced | Moderately Reduced | Increased drug exposure. pharmgkb.orgnih.gov |

| 2/2 (Intermediate Metabolizer) | Moderately to Significantly Reduced | Moderately to Significantly Reduced | Potentially higher drug exposure. pharmgkb.org |

| 2/3 (Poor Metabolizer) | Significantly Reduced | Significantly Reduced | Significantly higher drug exposure. pharmgkb.org |

| 3/3 (Poor Metabolizer) | Severely Reduced | Severely Reduced | Markedly increased drug exposure. nih.govpharmgkb.org |

The significant interindividual variability in piroxicam metabolism due to CYP2C9 genetic polymorphisms has important implications for research. In clinical studies, failing to account for the genotype of participants can lead to wide variations in pharmacokinetic data, potentially obscuring the true effects of the drug. nih.gov For example, a study group composed of individuals with different CYP2C9 genotypes would likely show a broad range of piroxicam plasma concentrations, even when administered the same dose. nih.gov

In preclinical research using animal models, it is important to recognize that the specific CYP isoforms and their activities can differ from those in humans. While some animal models are used to study drug metabolism, the direct extrapolation of findings to humans must be done with caution due to these species-specific differences in enzyme function. iarc.frnih.gov Understanding the genetic basis for metabolic differences is crucial for the development of more personalized medicine approaches, where drug therapy could be tailored to an individual's genetic makeup to optimize efficacy and minimize adverse effects. uspharmacist.com

Impact of CYP2C9 Genetic Variants (e.g., CYP2C9*2, CYP2C9*3) on 5'-Hydroxypiroxicam Formation

Secondary Biotransformation Pathways of 5'-Hydroxypiroxicam

Following its formation, 5'-hydroxypiroxicam is primarily metabolized through secondary pathways, which are crucial for its detoxification and elimination. pharmgkb.orglongdom.orgupol.cz These Phase II reactions involve the conjugation of the metabolite with endogenous molecules, significantly increasing its water solubility. longdom.org

Glucuronide Conjugation of 5'-Hydroxypiroxicam

Glucuronidation represents a major pathway in the secondary metabolism of 5'-hydroxypiroxicam. pharmgkb.orgnih.gov This process involves the attachment of glucuronic acid to the 5'-hydroxy group of the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgsigmaaldrich.com

The UGT superfamily of enzymes is responsible for the glucuronidation of a wide array of substances, including drugs and their metabolites. nih.govrjpbr.com While the specific UGT isoforms responsible for the glucuronidation of 5'-hydroxypiroxicam are not extensively detailed in the provided search results, it is known that multiple UGTs, particularly those in the UGT1A and UGT2B subfamilies, play a key role in drug metabolism. nih.gov Studies with other hydroxylated metabolites suggest that several UGT isoforms, such as UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, can be involved in the glucuronidation of hydroxylated compounds. mdpi.com The liver is the primary site for these reactions, containing a high abundance and diversity of UGT enzymes. nih.gov

The product of the glucuronidation of 5'-hydroxypiroxicam is 5'-hydroxypiroxicam glucuronide. nih.govresearchgate.net This conjugate is significantly more water-soluble than its parent compound, facilitating its excretion in urine and feces. nih.govresearchgate.net Studies have shown that a substantial portion of a piroxicam dose is recovered in the urine as 5'-hydroxypiroxicam and its glucuronide conjugate. nih.gov Specifically, one study found that approximately two-thirds of the 5'-hydroxypiroxicam recovered in urine was in the form of its glucuronide conjugate. nih.gov

Characterization of UDP-Glucuronosyltransferase (UGT) Involvement

Exploration of Other Phase II Metabolic Reactions (e.g., Sulfation)

Besides glucuronidation, other Phase II reactions such as sulfation can occur for various compounds. longdom.orgslideshare.net Sulfation involves the transfer of a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes, to increase a molecule's polarity. longdom.org However, for 5'-hydroxypiroxicam, glucuronidation is the predominant Phase II pathway, and significant involvement of sulfation has not been prominently reported in the provided search results. pharmgkb.orgnih.gov

In Vitro and Ex Vivo Metabolic Models for Biotransformation Studies

To investigate the metabolic pathways of compounds like 5'-hydroxypiroxicam, researchers utilize various in vitro and ex vivo models that replicate the metabolic environment of the liver. nih.govmdpi.com

Application of Isolated Hepatocytes and Liver Microsomes in Metabolite Formation Studies

Isolated hepatocytes and liver microsomes are fundamental tools in drug metabolism research. nih.govthermofisher.comresearchgate.net

Isolated Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors. nih.govnih.gov They provide a comprehensive system for studying the complete metabolic profile of a drug, including the formation of 5'-hydroxypiroxicam and its subsequent conjugation. nih.gov

Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. nih.govthermofisher.com They are a rich source of many drug-metabolizing enzymes, including cytochrome P450 enzymes responsible for the initial hydroxylation of piroxicam and UGTs involved in the subsequent glucuronidation of 5'-hydroxypiroxicam. thermofisher.comthermofisher.com Studies using liver microsomes are crucial for identifying the specific enzymes involved in metabolic pathways and for studying the kinetics of these reactions. researchgate.net To study UGT activity in microsomes, cofactors like UDP-glucuronic acid (UDPGA) and agents like alamethicin (B1591596) to improve substrate access are often required. thermofisher.comresearchgate.net

| In Vitro Model | Key Features | Application in 5'-Hydroxypiroxicam Metabolism Studies |

| Isolated Hepatocytes | Contain a full range of Phase I and II enzymes and cofactors. nih.govnih.gov | Studying the complete biotransformation from piroxicam to 5'-hydroxypiroxicam and its glucuronide conjugate. |

| Liver Microsomes | Enriched with Cytochrome P450 and UGT enzymes. thermofisher.comthermofisher.com | Investigating the kinetics and specific enzymes involved in the hydroxylation of piroxicam and the glucuronidation of 5'-hydroxypiroxicam. researchgate.net |

Utilization of Recombinant Cytochrome P450 Enzymes for Specificity Profiling

The biotransformation of the parent compound, piroxicam, into its major human metabolite, 5'-Hydroxypiroxicam, is a critical step in its metabolic pathway. nih.govresearchgate.net This conversion is primarily an oxidation reaction, specifically a hydroxylation at the 5' position of the pyridine (B92270) ring. vulcanchem.com Pinpointing the specific enzymes responsible for this metabolic step is crucial for understanding potential drug-drug interactions and inter-individual variability in metabolism.

Recombinant cytochrome P450 (CYP) enzymes are indispensable tools for this purpose. nih.gov These are individual human CYP isozymes produced in host systems like bacteria (e.g., E. coli) or yeast (Saccharomyces cerevisiae), which allows for the study of a single enzyme's activity in isolation. sigmaaldrich.combioivt.com By incubating piroxicam with a panel of different recombinant CYP enzymes, researchers can definitively identify which isoform is responsible for a specific metabolic reaction. nih.govnih.gov

Studies utilizing this approach have conclusively demonstrated that CYP2C9 is the principal enzyme that catalyzes the 5'-hydroxylation of piroxicam. vulcanchem.comoup.comgbcbiotech.com While other enzymes may have a minor role, the contribution of CYP2C9 is predominant. The use of recombinant enzymes allows for detailed kinetic analysis of this transformation. nih.gov For example, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax).

Furthermore, recombinant systems are invaluable for investigating the effects of other compounds on the metabolic activity of a specific enzyme, a phenomenon known as allosteric regulation or heterotropic cooperativity. nih.gov Research has shown that a compound like dapsone (B1669823) can act as an activator of CYP2C9-mediated piroxicam 5'-hydroxylation. nih.gov In the presence of dapsone, the kinetic profile of the reaction changes, demonstrating the utility of recombinant systems in characterizing complex enzymatic interactions. nih.govresearcher.life Specifically, dapsone was found to decrease the Km and increase the Vmax of the reaction, indicating a more efficient conversion of piroxicam to its hydroxylated metabolite. researcher.life

| Condition | Km (μM) | Vmax (pmol/min/pmol P450) |

|---|---|---|

| CYP2C9 Alone | 183 | 0.08 |

| CYP2C9 + Dapsone | 50 | 0.20 |

Advancements in Microphysiological Systems and Organ-on-a-Chip Models for Metabolite Research

While recombinant enzymes are excellent for identifying specific metabolic pathways, they represent a highly simplified system. nih.gov To better understand metabolite formation in a more biologically relevant context, researchers are increasingly turning to advanced in vitro models such as microphysiological systems (MPS) and organ-on-a-chip (OOC) technology. nih.govnih.gov These devices are microfluidic cell culture platforms that contain living human cells in a three-dimensional arrangement, designed to replicate the key functions of a human organ. frontiersin.orgmdpi.com

Organ-on-a-chip models offer significant advantages over traditional 2D cell cultures and animal models for studying drug metabolism. nih.govfrontiersin.org They can recreate the complex cellular microenvironment, including cell-to-cell interactions and physiological fluid flow, which are often lost in conventional culture systems. nih.govmdpi.com For metabolite research, the liver-on-a-chip is particularly relevant, as the liver is the primary site of drug metabolism for many compounds. nih.gov These models can be cultured with primary human liver cells and can maintain their metabolic function for extended periods. nih.govaltex.org

In the context of 5'-Hydroxypiroxicam, a liver-on-a-chip system could be used to study the formation of this metabolite from its parent compound, piroxicam, in a setting that more closely mimics human physiology. nih.govemulatebio.com Such a system allows for the perfusion of the parent drug and the subsequent collection and analysis of samples over time from different compartments to track metabolite formation. lnhlifesciences.org This provides valuable data on the rate and extent of metabolism. lnhlifesciences.org

A key advantage of MPS is the ability to link different organ models together, such as a gut-chip and a liver-chip, to simulate the journey of an orally administered drug, including its absorption and first-pass metabolism. mdpi.comnih.gov This integrated approach allows for a more comprehensive understanding of a compound's pharmacokinetic profile. lnhlifesciences.orgscirp.org These advanced models provide a unique platform to study the interplay between drug metabolism and its effects on organ function, facilitating the evaluation of drug metabolites in a dynamic, human-relevant system. nih.govnih.gov

| Model | Key Characteristics | Relevance to 5'-Hydroxypiroxicam Research |

|---|---|---|

| Recombinant Enzymes | Single, isolated enzyme activity; high throughput. nih.govbioivt.com | Precisely identifies CYP2C9 as the key enzyme in 5'-hydroxylation and allows for detailed kinetic analysis. gbcbiotech.comnih.gov |

| 2D Cell Culture | Monolayer of cells on a flat surface; static conditions. mdpi.com | Provides basic metabolic data but often lacks long-term physiological function and cell-cell interactions. nih.gov |

| Animal Models | Whole organism complexity but with interspecies differences in metabolism. nih.gov | Offers systemic data, but metabolic pathways and enzyme activity can differ significantly from humans. nih.gov |

| Organ-on-a-Chip (MPS) | 3D micro-engineered tissues with fluid flow; mimics human organ physiology. nih.govfrontiersin.orgmdpi.com | Allows for the study of 5'-Hydroxypiroxicam formation in a human liver-like environment, providing more relevant kinetic and disposition data. nih.govemulatebio.com |

Pharmacokinetic Research and Dispositional Studies of 5 Hydroxypiroxicam

Absorption and Systemic Circulation Characteristics

The transformation of piroxicam (B610120) into 5'-hydroxypiroxicam (B1141874) is a critical step in its metabolism, primarily occurring in the liver through the action of the cytochrome P450 enzyme, specifically CYP2C9. pharmgkb.orgnafdac.gov.ng This biotransformation yields a metabolite with significantly reduced anti-inflammatory activity compared to the parent drug. vulcanchem.com

Plasma Concentration-Time Profiles of 5'-Hydroxypiroxicam

Following the administration of piroxicam, 5'-hydroxypiroxicam appears in the plasma, and its concentration over time provides insights into its formation and elimination. In studies involving healthy volunteers receiving multiple doses of piroxicam, the trough steady-state plasma levels of 5'-hydroxypiroxicam were found to be approximately 1.2 micrograms/ml. nih.gov The plasma concentration of 5'-hydroxypiroxicam after 14 days of repeated piroxicam administration reached about 1 mg/L. brexin.info However, accurately quantifying 5'-hydroxypiroxicam in plasma can be challenging, with some studies noting that methods like high-performance liquid chromatography (HPLC) may be ineffective for precise quantification, suggesting the need for more sensitive techniques like mass spectrometry. scielo.brscielo.br

A typical plasma drug concentration-time curve reveals key pharmacokinetic parameters. srmist.edu.in After a single oral dose, the concentration of a substance in the plasma rises to a maximum peak (Cmax) before declining as it is metabolized and eliminated. srmist.edu.in The time to reach this peak is known as Tmax. srmist.edu.in

Comparative Analysis of Metabolite and Parent Compound Plasma Kinetics

Research comparing the plasma kinetics of 5'-hydroxypiroxicam to its parent compound, piroxicam, reveals notable differences. The plasma half-life of 5'-hydroxypiroxicam is significantly longer than that of piroxicam, with one study reporting values of 70.5 hours and 54.9 hours, respectively. nih.govscite.ai Another study in elderly individuals, both with and without renal impairment, also found the half-life of 5'-hydroxypiroxicam to be significantly longer than that of piroxicam after chronic dosing (80.9 +/- 44 h versus 54.9 +/- 26 h). nih.gov

At steady-state, the trough plasma levels of piroxicam are considerably higher than those of its metabolite, with reported values of 5.5 micrograms/ml for piroxicam and 1.2 micrograms/ml for 5'-hydroxypiroxicam. nih.gov

| Parameter | Piroxicam | 5'-Hydroxypiroxicam | Source |

|---|---|---|---|

| Trough Steady-State Plasma Level (micrograms/ml) | 5.5 | 1.2 | nih.gov |

| Plasma Half-Life (hours) | 54.9 | 70.5 | nih.gov |

| Plasma Half-Life in Elderly (hours) | 54.9 +/- 26 | 80.9 +/- 44 | nih.gov |

| % Unbound in Plasma (Steady-State) | 1.10 | 8.07 | nih.govscite.ai |

Protein Binding Dynamics of 5'-Hydroxypiroxicam in Biological Fluids

The extent to which a compound binds to plasma proteins influences its distribution and availability to exert pharmacological effects or be eliminated. In the case of 5'-hydroxypiroxicam, it exhibits a lower affinity for plasma protein binding compared to its parent compound. At steady-state, the percentage of unbound 5'-hydroxypiroxicam in plasma is approximately 8.07%, which is significantly higher than the 1.10% observed for piroxicam. nih.govscite.ai This suggests that a larger fraction of 5'-hydroxypiroxicam is free in the circulation.

Distribution and Tissue Localization

The distribution of a drug and its metabolites throughout the body determines its concentration at various sites, including target tissues and organs of elimination.

Quantitative Assessment of Metabolite Distribution in Relevant Tissues (e.g., Liver, Kidney)

Quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) are two methods used to assess the tissue distribution of compounds. nih.govqps.comnih.gov These techniques provide valuable data on the concentration of a substance in various organs and tissues over time. qps.com

While specific quantitative data for 5'-hydroxypiroxicam distribution in human liver and kidney tissues is not extensively detailed in the provided search results, animal studies offer some insights. For instance, in rats administered a radiolabeled compound, high concentrations of radioactivity were found in tissues involved in excretion, such as the liver and kidneys. nih.gov One study in rats found that after 48 hours, trace amounts of a radiolabeled substance were still present in the liver and kidney. nih.gov Another study on rats showed that the concentrations of chelerythrine, a different compound, in the liver and spleen were higher than in other tissues. frontiersin.org It is important to note that these are general examples of tissue distribution studies and not specific to 5'-hydroxypiroxicam.

Role of Transport Proteins in 5'-Hydroxypiroxicam Distribution

Transport proteins, which are embedded in cell membranes, play a crucial role in the movement of substances into and out of cells and can significantly influence a drug's absorption, distribution, and excretion. nih.govashp.orgtaylorandfrancis.com These transporters can be broadly categorized as uptake transporters (e.g., the OATP family) and efflux transporters (e.g., P-glycoprotein and MRP2). nih.govresearchgate.net

The liver and kidneys are key organs expressing a variety of transport proteins. nih.govashp.org For instance, P-glycoprotein is known to be involved in limiting the intestinal absorption and brain penetration of many drugs, while also facilitating their elimination in the liver and kidneys. nih.govemcrit.org The MRP2 transporter is involved in the biliary excretion of drug conjugates, such as glucuronides. ashp.orgresearchgate.net Given that a significant portion of 5'-hydroxypiroxicam is excreted in the urine as a glucuronide conjugate, it is plausible that transporters like MRP2 are involved in its disposition. nih.gov However, the specific transport proteins directly responsible for the distribution of 5'-hydroxypiroxicam have not been explicitly identified in the provided search results.

Elimination Pathways and Excretion Kinetics

The elimination of 5'-Hydroxypiroxicam from the body involves several key pathways, primarily renal and biliary excretion. The kinetics of these processes determine the metabolite's persistence in the system.

Renal Excretion of 5'-Hydroxypiroxicam and its Conjugates

Renal elimination is a significant route for the removal of 5'-Hydroxypiroxicam. Following its formation in the liver, the metabolite is transported to the kidneys, where it is excreted in the urine both in its free form and as a glucuronide conjugate. pharmgkb.orgnih.gov Studies have shown that a substantial portion of a piroxicam dose is recovered in the urine as 5'-Hydroxypiroxicam and its conjugate. pharmgkb.orgnih.goviarc.fr

In a study involving healthy young volunteers who received a daily 20 mg oral dose of piroxicam for 15 days, an average of 25.2% of the dose was recovered in the urine as 5'-Hydroxypiroxicam. pharmgkb.orgnih.gov Of this amount, approximately two-thirds (17.2%) was in the form of the glucuronide conjugate. pharmgkb.orgnih.gov This indicates that conjugation with glucuronic acid is a major step facilitating the renal clearance of the metabolite. The process of glucuronidation increases the water solubility of 5'-Hydroxypiroxicam, which aids in its renal excretion. mdpi.comwikipedia.org

Further research has indicated that renal function does not significantly influence the urinary recovery of 5'-Hydroxypiroxicam. nih.govnih.gov Studies comparing young healthy volunteers, healthy elderly subjects, and elderly patients with renal insufficiency found no significant differences in the amount of 5'-Hydroxypiroxicam recovered in the urine. nih.govnih.gov This suggests that the elimination of this metabolite is not heavily dependent on glomerular filtration rate, at least in cases of mild to moderate renal impairment. nih.govnih.gov

Table 1: Urinary Excretion of 5'-Hydroxypiroxicam

| Parameter | Value | Source |

|---|---|---|

| Total 5'-Hydroxypiroxicam recovered in urine (% of dose) | 25.2% | pharmgkb.orgnih.gov |

| 5'-Hydroxypiroxicam glucuronide in urine (% of dose) | 17.2% | pharmgkb.orgnih.gov |

| Unchanged 5'-Hydroxypiroxicam in urine (% of dose) | 8.0% | pharmgkb.orgnih.gov |

Biliary Excretion and Potential for Enterohepatic Recirculation of Metabolite Glucuronides

Biliary excretion also plays a role in the elimination of 5'-Hydroxypiroxicam, particularly its glucuronide conjugate. While the parent drug, piroxicam, shows evidence of enterohepatic recirculation, the direct contribution of 5'-Hydroxypiroxicam to this process appears limited. nih.govnih.govgla.ac.uk However, its glucuronide is found in significant quantities in the bile. gla.ac.uk

Enterohepatic recirculation is a process where a substance is excreted via bile into the intestine, reabsorbed back into the circulation, and returned to the liver. nih.govfrontiersin.org This can prolong the presence of the substance in the body. For 5'-Hydroxypiroxicam, its glucuronide is excreted into the bile. gla.ac.uk In the intestine, bacterial enzymes can potentially hydrolyze the glucuronide conjugate back to the parent metabolite, 5'-Hydroxypiroxicam, which could then be reabsorbed. frontiersin.orgwashington.edu

Studies investigating the biliary excretion of piroxicam and its metabolites have shown that while 5'-Hydroxypiroxicam itself does not appear in the bile in large amounts, its glucuronide conjugate is present in substantial concentrations. gla.ac.uk This suggests that the potential for enterohepatic recirculation primarily involves the glucuronidated form of the metabolite. The reabsorption of the deconjugated metabolite from the intestine would depend on various factors, including the activity of gut microflora. nih.gov

Calculation of Elimination Half-Life and Clearance Parameters for the Metabolite

The elimination half-life (t½) and clearance are key pharmacokinetic parameters that describe the rate at which a substance is removed from the body. For 5'-Hydroxypiroxicam, these parameters have been determined in several studies.

The elimination half-life of 5'-Hydroxypiroxicam has been found to be significantly longer than that of its parent drug, piroxicam. pharmgkb.orgnih.govnih.gov In one study with chronic dosing, the half-life of 5'-Hydroxypiroxicam was approximately 80.9 ± 44 hours, compared to 54.9 ± 26 hours for piroxicam. nih.gov Another study reported a half-life of 70.5 hours for 5'-Hydroxypiroxicam after multiple doses. pharmgkb.orgnih.gov However, a different source suggests a much shorter half-life of around 12 hours.

The clearance of 5'-Hydroxypiroxicam, which represents the volume of plasma cleared of the drug per unit of time, has also been estimated. One study predicted a clearance of 110.3 L/h, which is considerably higher than the predicted clearance for piroxicam (0.2 L/h). nih.gov It is important to note that the estimation of all pharmacokinetic parameters for 5'-Hydroxypiroxicam can be challenging and may require extended collection periods beyond 72 hours due to its long half-life. nih.gov

Table 2: Elimination Half-Life and Clearance of 5'-Hydroxypiroxicam

| Parameter | Value | Source |

|---|---|---|

| Elimination Half-Life (chronic dosing) | 80.9 ± 44 hours | nih.gov |

| Elimination Half-Life (multiple doses) | 70.5 hours | pharmgkb.orgnih.gov |

| Predicted Clearance | 110.3 L/h | nih.gov |

Investigational Studies on Drug-Drug Interactions Affecting Metabolite Disposition

The disposition of 5'-Hydroxypiroxicam can be influenced by the co-administration of other drugs, particularly those that affect the activity of metabolic enzymes.

Effects of Metabolic Enzyme Inducers and Inhibitors on 5'-Hydroxypiroxicam Levels (e.g., H2 receptor antagonists and CYP activity)

Piroxicam is primarily metabolized to 5'-Hydroxypiroxicam by the cytochrome P450 enzyme CYP2C9. mims.com Therefore, drugs that induce or inhibit this enzyme can alter the plasma concentrations of both piroxicam and its primary metabolite.

CYP2C9 Inhibitors: Co-administration of drugs that inhibit CYP2C9 can lead to decreased metabolism of piroxicam, resulting in higher plasma levels of the parent drug and lower levels of 5'-Hydroxypiroxicam. drugbank.comnih.gov

CYP2C9 Inducers: Conversely, enzyme inducers can increase the rate of piroxicam metabolism, leading to lower plasma concentrations of piroxicam and potentially higher concentrations of 5'-Hydroxypiroxicam. medsafe.govt.nznih.gov

H2 Receptor Antagonists: The effect of H2 receptor antagonists, such as cimetidine (B194882) and nizatidine (B1679011), on the pharmacokinetics of piroxicam and 5'-Hydroxypiroxicam has been investigated. gla.ac.uknih.gov In a study involving patients with rheumatoid arthritis, co-administration of cimetidine or nizatidine showed a weak potential to inhibit the hydroxylation of piroxicam. nih.gov This was indicated by a statistically significant difference in the ratio of the area under the plasma concentration-time curve (AUC) of 5'-Hydroxypiroxicam to that of piroxicam. nih.gov However, this did not result in a clinically significant alteration in the steady-state pharmacokinetics of piroxicam. nih.gov Some H2-receptor antagonists are known to bind to cytochrome P-450, which can lead to drug interactions. nih.gov

Mechanistic Elucidation of Altered Metabolite Kinetics Due to Concomitant Agent Administration

The alteration of 5'-Hydroxypiroxicam kinetics by other drugs is primarily due to interactions at the level of metabolic enzymes, specifically CYP2C9. nih.govnih.gov

Competitive Inhibition: When a co-administered drug is also a substrate for CYP2C9, it can compete with piroxicam for the same enzyme binding site. This competitive inhibition slows down the metabolism of piroxicam, leading to a decreased formation rate of 5'-Hydroxypiroxicam. biomolther.org

Mechanism-Based Inhibition: Some drugs can act as mechanism-based inhibitors, where a reactive metabolite formed during their metabolism irreversibly binds to and inactivates the CYP enzyme. nih.govbiomolther.org This leads to a more prolonged and potent inhibition of piroxicam metabolism.

Enzyme Induction: Inducers of CYP2C9 increase the synthesis of the enzyme, leading to an enhanced metabolic capacity. nih.gov This results in a faster conversion of piroxicam to 5'-Hydroxypiroxicam, thereby altering the kinetic profile of both the parent drug and its metabolite.

Understanding these mechanisms is crucial for predicting and managing potential drug-drug interactions involving piroxicam and for interpreting the clinical significance of changes in 5'-Hydroxypiroxicam levels. mdpi.comeuropa.eu

Advanced Analytical Methodologies for 5 Hydroxypiroxicam Quantification

Liquid Chromatography-Based Techniques

Liquid chromatography stands as the cornerstone for the analysis of 5'-Hydroxypiroxicam (B1141874). Its versatility allows for the separation of the metabolite from its parent compound and endogenous substances, which is a prerequisite for accurate quantification. Methodologies range from High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for routine analysis to highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level detection.

High-Performance Liquid Chromatography (HPLC) Method Development for Simultaneous Quantification

Developing a robust HPLC method is essential for simultaneously measuring 5'-Hydroxypiroxicam and its parent drug, Piroxicam (B610120). This is particularly important in pharmacokinetic studies where the metabolic conversion rate is of interest. The development process focuses on optimizing chromatographic conditions to ensure baseline separation and accurate quantification of both analytes. Several reported methods have demonstrated success in this area, though they often face challenges such as low sensitivity or complex sample preparation procedures. jcsp.org.pk

The choice of the stationary and mobile phases is critical for achieving efficient separation of 5'-Hydroxypiroxicam and Piroxicam. Reversed-phase (RP) columns, particularly C18 columns, are most commonly employed due to their ability to separate compounds of moderate polarity. jcsp.org.pknih.gov

The optimization process involves adjusting the mobile phase composition, pH, and flow rate. jcsp.org.pk A typical mobile phase consists of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as sodium acetate (B1210297) or trifluoroacetic acid). jcsp.org.pknih.gov The proportion of the organic solvent is fine-tuned to control the retention times of the analytes; increasing the organic content generally leads to shorter retention times. jcsp.org.pk The pH of the aqueous component is adjusted to control the ionization state of the analytes, which influences their retention and peak shape.

Several studies have detailed specific optimized conditions for the simultaneous analysis of Piroxicam and 5'-Hydroxypiroxicam. For instance, one method utilized a C18 Spherisorb column with a mobile phase of acetonitrile and 0.1 M sodium acetate (33:67, v/v) at a pH of 3.3, achieving retention times of 2.2 minutes for 5'-Hydroxypiroxicam and 2.6 minutes for Piroxicam. nih.gov Another study employed a CNW C18 RP column with a mobile phase of acetonitrile and 0.05% aqueous trifluoroacetic acid (62:38, v/v), resulting in elution of all analytes within 8 minutes. jcsp.org.pk

Table 1: Examples of Optimized HPLC Column and Mobile Phase Conditions

| Chromatographic Column | Column Dimensions | Mobile Phase Composition | Flow Rate | Reference |

|---|---|---|---|---|

| C18 Spherisorb | Not Specified | Acetonitrile / 0.1 M Sodium Acetate (33:67, v/v), pH 3.3 | Not Specified | nih.gov |

| CNW C18 RP | 250 mm × 4.6 mm, 5 µm | Acetonitrile / 0.05% Trifluoroacetic Acid (62:38, v/v) | 1.0 mL/min | jcsp.org.pk |

| Tracer Excel 120 ODSB C18 | 150 mm x 4.6 mm, 5 µm | Potassium Dihydrogen Phosphate Buffer (pH 4.3; 0.037 M) / Acetonitrile / Methanol (B129727) (40:50:10, v/v/v) | 2.0 mL/min | seq.es |

Selective quantification using HPLC relies heavily on the choice of the UV detection wavelength. The ideal wavelength is the maximum absorbance wavelength (λmax) of the analyte, as it provides the highest sensitivity. mdpi.com However, when quantifying multiple compounds, such as 5'-Hydroxypiroxicam and Piroxicam, a compromise wavelength may be necessary, or more advanced techniques like wavelength switching can be used. mdpi.com

For 5'-Hydroxypiroxicam and Piroxicam, their UV spectra overlap significantly, making conventional UV spectrophotometry challenging for simultaneous quantification. researchgate.net Therefore, the selection of the detection wavelength is a critical step in HPLC method development to ensure selectivity and sensitivity. Researchers assess a range of wavelengths to find an optimum where both compounds exhibit sufficient absorbance and are free from interference from matrix components. jcsp.org.pk

One study set the detection wavelength at 330 nm for the simultaneous determination of Piroxicam and its metabolite. nih.gov Another investigation evaluated wavelengths from 330 to 370 nm and selected 353 nm as the optimal wavelength for achieving the best peak resolution and sensitivity for both compounds and the internal standard. jcsp.org.pk The choice of a higher wavelength can sometimes improve selectivity if matrix interference is an issue at lower wavelengths. chromatographyonline.com

Table 2: UV Detection Wavelengths for 5'-Hydroxypiroxicam Quantification

| Wavelength (nm) | Analytes Quantified | Rationale / Findings | Reference |

|---|---|---|---|

| 330 | Piroxicam and 5'-Hydroxypiroxicam | Wavelength used for simultaneous determination in plasma and urine. | nih.gov |

| 353 | Piroxicam and 5'-Hydroxypiroxicam | Selected after assessing a range from 330-370 nm; provided the best peak resolution and sensitivity. | jcsp.org.pk |

Selection and Optimization of Chromatographic Columns and Mobile Phases

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For applications requiring higher sensitivity and selectivity, especially when dealing with low concentrations of 5'-Hydroxypiroxicam in complex biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govbioanalysis-zone.com This technique couples the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of mass spectrometry. bioanalysis-zone.com The use of tandem mass spectrometry (MS/MS) allows for the monitoring of specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which virtually eliminates matrix interference and provides exceptional specificity. nih.gov

The sensitivity of an LC-MS/MS method is critically dependent on the optimization of mass spectrometer parameters. nih.gov This process is compound-specific and involves several steps. First, the analyte is introduced into the ion source, typically an electrospray ionization (ESI) source, to generate charged precursor ions. The parameters of the ion source, such as capillary voltage and gas flows, are optimized to maximize the signal of the precursor ion (e.g., [M+H]⁺ or [M-H]⁻). chromatographyonline.comdiva-portal.org

Next, the precursor ion is fragmented in a collision cell. The energy used for this fragmentation, known as the collision energy (CE), is a crucial parameter that must be optimized. technologynetworks.com By applying a range of collision energies, a product ion spectrum is generated, and the most abundant and stable product ions are selected for the MRM transition. technologynetworks.com An MRM assay is defined by the mass-to-charge ratio (m/z) of the precursor ion and its selected product ions. nih.gov Optimizing these transitions is essential for achieving the highest sensitivity in quantification. nih.gov While specific optimized MRM transitions for 5'-Hydroxypiroxicam are detailed in dedicated validation reports, the general principle involves selecting transitions that are both intense and specific to the molecule.

The high sensitivity of LC-MS/MS makes it particularly suitable for analyzing samples where the analyte is present in very low concentrations, such as saliva. nih.gov Saliva offers a non-invasive alternative to blood sampling for pharmacokinetic studies. nih.govmdpi.com LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of 5'-Hydroxypiroxicam and Piroxicam in human saliva. nih.gov

One such method demonstrated the ability to quantify 5'-Hydroxypiroxicam in saliva with a lower limit of quantification (LLOQ) of 0.15 ng/mL. nih.gov This level of sensitivity is essential, as the concentration of the metabolite in saliva is significantly lower than in plasma. nih.gov The development of these methods enables detailed pharmacokinetic/pharmacodynamic (PK/PD) studies using easily accessible biological fluids. mdpi.comnih.gov

Table 3: LC-MS/MS Quantification of 5'-Hydroxypiroxicam in Biological Samples

| Biological Matrix | Lower Limit of Quantification (LLOQ) | Key Findings | Reference |

|---|---|---|---|

| Human Saliva | 0.15 ng/mL | Method proved effective and sensitive for determining low concentrations. | nih.gov |

| Human Plasma | 1.2 ng/mL | Developed for simultaneous determination with Piroxicam. | nih.gov |

Optimization of Ionization Parameters and Multiple Reaction Monitoring (MRM) Transitions

Spectrophotometric and Other Spectroscopic Methods

Spectrophotometric methods offer a simple and cost-effective approach for the quantification of 5'-hydroxypiroxicam. However, the inherent spectral overlap between 5'-hydroxypiroxicam and its parent drug, piroxicam, necessitates the use of advanced techniques to resolve their individual contributions to the total absorbance.

Derivative Spectrophotometry for Overlapping Spectra Resolution

Conventional UV-VIS spectrophotometry is often inadequate for the simultaneous determination of 5'-hydroxypiroxicam and piroxicam due to the significant overlap of their spectral bands. researchgate.net Piroxicam and 5'-hydroxypiroxicam exhibit absorbance maxima at approximately 333 nm and 340 nm, respectively, leading to a composite spectrum that prevents direct quantification. Derivative spectrophotometry is a powerful technique that enhances spectral details and resolves overlapping signals. By calculating the first or higher-order derivative of the absorbance spectrum, the technique can separate the signals of the two compounds, allowing for their simultaneous determination without a prior separation step. researchgate.netcapes.gov.br

Zero-Crossing First-Derivative Spectrophotometric Approaches

The zero-crossing method is a particularly effective application of first-derivative spectrophotometry for resolving mixtures of compounds with overlapping spectra. This approach involves measuring the amplitude of the first derivative of the mixture at the "zero-crossing" wavelength of one of the components, where its derivative value is zero. researchgate.net At this specific wavelength, the derivative signal is directly proportional to the concentration of the other component.

For the simultaneous determination of piroxicam and 5'-hydroxypiroxicam in human plasma, one method measures the first-derivative signals at 337.0 nm for piroxicam (the zero-crossing wavelength for 5'-hydroxypiroxicam) and at 327.0 nm for 5'-hydroxypiroxicam (the zero-crossing wavelength for piroxicam). nih.gov Another established method utilizes first derivative values at 343.5 nm for piroxicam and 332.5 nm for 5'-hydroxypiroxicam. capes.gov.brresearchgate.net These methods have demonstrated linearity over specific concentration ranges and have shown good agreement with results obtained from high-performance liquid chromatography (HPLC). capes.gov.br

| Method | Analyte | Measurement Wavelength (nm) | Linear Range (µg/mL) | Limit of Quantification (µg/mL) | Reference |

|---|---|---|---|---|---|

| Zero-Crossing First-Derivative Spectrophotometry | Piroxicam | 337.0 | up to 10.0 | 0.27 | nih.gov |

| 5'-Hydroxypiroxicam | 327.0 | up to 8.0 | 0.56 | ||

| Zero-Crossing First-Derivative Spectrophotometry | Piroxicam | 343.5 | 0.5 - 12.0 | 0.29 | capes.gov.brresearchgate.net |

| 5'-Hydroxypiroxicam | 332.5 | 0.5 - 12.0 | 0.27 |

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry for Structural Confirmation

While spectrophotometric methods are suitable for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for the definitive structural confirmation of 5'-hydroxypiroxicam.

NMR spectroscopy provides detailed information about the chemical environment of each atom within the molecule, allowing for the elucidation of its precise structure. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the connectivity and spatial arrangement of atoms can be determined. youtube.comethernet.edu.et

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. mdpi.com By measuring the mass-to-charge ratio of the molecular ion with high precision, a unique molecular formula can be assigned, which is a critical step in structural elucidation. mdpi.comshimadzu.com Tandem mass spectrometry (MS/MS) further provides structural information by fragmenting the molecular ion and analyzing the resulting fragment ions, which can be compared to databases or theoretical fragmentation patterns. mdpi.com

Comprehensive Sample Preparation and Extraction Protocols

The accurate analysis of 5'-hydroxypiroxicam in biological matrices such as plasma and urine requires efficient sample preparation to remove interfering substances and concentrate the analyte of interest. slideshare.netnih.gov The choice of extraction method depends on the nature of the biological matrix and the subsequent analytical technique.

Development of Efficient Liquid-Liquid Extraction Procedures from Biological Matrices

Liquid-liquid extraction (LLE) is a widely used technique for separating analytes from biological fluids based on their differential solubility in two immiscible liquid phases. biotage.co.jp For 5'-hydroxypiroxicam and piroxicam, a common approach involves the direct extraction of their less-ionized forms from acidified plasma using an organic solvent like diethyl ether. capes.gov.brresearchgate.net This method has demonstrated high absolute recoveries, with reported values of 90.3% for 5'-hydroxypiroxicam and 89.4% for piroxicam. capes.gov.brresearchgate.net Another LLE method for human plasma involves extraction with hydrochloric and trichloroacetic acid. nih.gov

The efficiency of LLE can be enhanced by the "salting-out" effect, where the addition of a salt, such as sodium chloride, to the aqueous phase decreases the solubility of the analyte and promotes its transfer into the organic phase. chromatographyonline.com

| Extraction Method | Biological Matrix | Extraction Solvent/Reagents | Analyte | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction | Human Plasma | Diethyl ether | Piroxicam | 89.4 | capes.gov.brresearchgate.net |

| 5'-Hydroxypiroxicam | 90.3 | ||||

| Liquid-Liquid Extraction | Human Plasma | Hydrochloric and trichloroacetic acid | Piroxicam | 95.6 - 106 | |

| 5'-Hydroxypiroxicam | 95.0 - 107.6 |

Protein Precipitation and Solid-Phase Extraction Optimization

Protein Precipitation (PPT) is a straightforward method for removing proteins from biological samples, which can interfere with analysis and damage analytical columns. mz-at.de This technique involves adding a precipitating agent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins. mz-at.decore.ac.uk While effective at removing proteins, PPT may not remove other interfering substances like phospholipids. mz-at.de

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that can provide cleaner extracts than LLE or PPT. explorationpub.comchromatographyonline.com The optimization of an SPE method involves several key steps:

Sorbent Selection: The choice of sorbent material (e.g., C8, C18, mixed-mode) is critical and depends on the physicochemical properties of the analyte. mdpi.com For a range of drug compounds, C8 and hydrophilic-lipophilic balance (HLB) sorbents have shown high extraction recoveries. explorationpub.commdpi.com

Conditioning and Equilibration: The sorbent must be conditioned with a solvent like methanol and then equilibrated with a solution that mimics the sample matrix to ensure optimal retention. thermofisher.com

Sample Loading: The sample is loaded onto the SPE cartridge, where the analyte binds to the sorbent. thermofisher.com

Washing: The sorbent is washed with a solvent that removes interfering compounds without eluting the analyte. chromatographyonline.comthermofisher.com

Elution: The analyte is eluted from the sorbent using a strong solvent. thermofisher.com

The optimization of parameters such as sample pH, wash and elution solvent composition, and flow rate is crucial for achieving high recovery and purity. thermofisher.commdpi.com Automation of SPE and other extraction techniques can further improve throughput and reproducibility. gerstelus.com

Method Validation and Performance Characterization in Academic Research Settings

The validation of bioanalytical methods is critical for ensuring the reliability and reproducibility of quantitative data in academic research. This process involves a series of experiments designed to demonstrate that the analytical procedure is suitable for its intended purpose. For 5'-Hydroxypiroxicam, the primary metabolite of Piroxicam, various analytical techniques have been developed and validated, each with its own set of performance characteristics. The validation process, typically following guidelines like those from the International Council for Harmonisation (ICH), assesses several key parameters to confirm that the method is accurate, precise, and specific for the quantification of 5'-Hydroxypiroxicam in complex biological matrices such as plasma and saliva. farmaciajournal.comeuropa.eu

Determination of Linearity, Calibration Range, and Sensitivity (LOD/LOQ)

A fundamental aspect of method validation is establishing linearity and defining the working calibration range. This ensures that the instrument's response is directly proportional to the concentration of 5'-Hydroxypiroxicam over a specified range. Sensitivity of the method is determined by its limit of detection (LOD) and limit of quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Different analytical methods have demonstrated varying ranges and sensitivities for 5'-Hydroxypiroxicam quantification. First-derivative spectrophotometry, a technique that allows for quantification without a separation step, has shown linearity in human plasma. capes.gov.br One study established a linear calibration graph up to a concentration of 8.0 µg/mL. nih.govrsc.org Another spectrophotometric method reported a wider linear range of 0.5–12.0 µg/mL with a correlation coefficient (r) better than 0.9998. capes.gov.brresearchgate.net

High-performance liquid chromatography (HPLC) methods, often coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection, are commonly employed for their superior selectivity and sensitivity. An extractionless HPLC-UV method reported a detection limit of 0.05 µg/mL. nih.gov A reverse-phase HPLC (RP-HPLC) method developed for simultaneous analysis in human plasma established a calibration range for 5'-Hydroxypiroxicam from 22 ng/mL to 2500 ng/mL. jcsp.org.pk The most sensitive methods utilize LC-MS/MS, which can achieve significantly lower quantification limits. One such method developed for analysis in human plasma and saliva reported a lower limit of quantification (LLOQ) of 1.2 ng/mL in plasma and 0.15 ng/mL in saliva. nih.gov

The sensitivity of these methods is crucial for pharmacokinetic studies, where concentrations can vary widely over time. The LOQ must be low enough to quantify the analyte at its lowest expected concentrations. For spectrophotometric methods, the LOQ for 5'-Hydroxypiroxicam in plasma has been reported as 0.56 µg/mL and 0.27 µg/mL in separate studies. capes.gov.brnih.govrsc.orgresearchgate.net

Table 1: Linearity, Calibration Range, and Sensitivity of Analytical Methods for 5'-Hydroxypiroxicam

| Analytical Method | Matrix | Linearity / Calibration Range | LOD / LOQ | Correlation Coefficient (r) | Source(s) |

| First-Derivative Spectrophotometry | Human Plasma | Up to 8.0 µg/mL | LOQ: 0.56 µg/mL | Not Reported | nih.govrsc.org |

| Zero-Crossing First-Derivative Spectrophotometry | Human Plasma | 0.5 - 12.0 µg/mL | LOQ: 0.27 µg/mL | > 0.9998 | capes.gov.brresearchgate.net |

| HPLC-UV | Human Plasma & Urine | Not Specified | LOD: 0.05 µg/mL | Not Reported | nih.gov |

| RP-HPLC/UV | Human Plasma | 22 - 2500 ng/mL | Not Reported | > 0.99 (from graph) | jcsp.org.pk |

| LC-MS/MS | Human Plasma | Not Specified | LLOQ: 1.2 ng/mL | Not Reported | nih.gov |

| LC-MS/MS | Saliva | Not Specified | LLOQ: 0.15 ng/mL | Not Reported | nih.gov |

Assessment of Accuracy, Precision, and Recovery Across Concentration Ranges

Accuracy, precision, and recovery are paramount for verifying the performance of an analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements from the same sample. ui.ac.id Recovery assesses the efficiency of the extraction process by comparing the amount of analyte measured after extraction to the amount originally present.

These parameters are typically evaluated at multiple concentration levels—low, medium, and high quality control (QC) samples—across the calibration range. ui.ac.id Precision is further divided into repeatability (intra-day precision), which is assessed within a single day, and intermediate precision (inter-day precision), which is evaluated over several days. farmaciajournal.com The acceptance criteria for accuracy and precision in bioanalytical methods are often within ±15% of the nominal value (or ±20% at the LLOQ). scielo.org.za

Table 2: Performance Characteristics of a Zero-Crossing Spectrophotometric Method for 5'-Hydroxypiroxicam

| Parameter | Result | Source(s) |

| Absolute Recovery | 90.3% | capes.gov.br |

Structure Activity Relationships and Molecular Mechanistic Investigations of 5 Hydroxypiroxicam

Comparative Analysis of Biological Activity with Parent Piroxicam (B610120)

5'-Hydroxypiroxicam (B1141874) is the primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam. iarc.frpharmgkb.org The conversion is facilitated mainly by the cytochrome P450 enzyme, CYP2C9, through hydroxylation at the 5' position of the pyridyl side chain. drugs.comnih.gov This metabolic alteration significantly impacts the compound's pharmacological profile.

Assessment of Residual or Absent Anti-inflammatory Properties

Research consistently demonstrates that 5'-hydroxypiroxicam possesses little to no anti-inflammatory activity. iarc.frpublicnow.comnih.gov Unlike its parent compound, piroxicam, which effectively reduces inflammation by inhibiting cyclooxygenase (COX) enzymes, the hydroxylated metabolite is considered inactive in this regard. pharmgkb.orgmims.com The biotransformation products of piroxicam metabolism, including 5'-hydroxypiroxicam, are reported to lack anti-inflammatory effects. drugs.comnih.gov This loss of activity renders it a poor candidate for therapeutic use as an anti-inflammatory agent but makes it a useful biomarker for monitoring piroxicam metabolism. vulcanchem.com

Elucidation of Structural Determinants for Loss or Retention of Activity Following Hydroxylation

The critical difference between the active parent drug, piroxicam, and its inactive metabolite, 5'-hydroxypiroxicam, lies in the addition of a hydroxyl group to the pyridine (B92270) ring. ontosight.ainih.gov This structural modification is the key determinant for the observed loss of anti-inflammatory activity. The introduction of the polar hydroxyl group alters the electronic and steric properties of the molecule, which likely hinders its ability to bind effectively to the active site of COX enzymes. ontosight.ai Piroxicam's anti-inflammatory action is attributed to its ability to inhibit COX-1 and COX-2, thereby blocking prostaglandin (B15479496) synthesis. mims.comdrugbank.com The hydroxylation at the 5' position appears to disrupt the specific molecular interactions required for this inhibition. ontosight.ai

| Compound | COX-1 IC₅₀ (μM) |

| Piroxicam | 0.001 vulcanchem.com |

| 5'-Hydroxypiroxicam | >10 vulcanchem.com |

| This table is interactive. Click on the headers to sort. |

Investigating Potential Novel Biological Activities or Modulatory Effects

While devoid of significant anti-inflammatory action, the pharmacological profile of 5'-hydroxypiroxicam is not entirely inert. Investigations have explored its potential interactions with other biological targets.

Studies on Interaction with Cyclooxygenase (COX) Isozymes at the Molecular Level (if any detected activity)

As established, 5'-hydroxypiroxicam exhibits markedly reduced to absent inhibitory activity on COX isozymes compared to piroxicam. iarc.frvulcanchem.com This lack of significant interaction at the molecular level with COX-1 and COX-2 is the primary reason for its classification as an inactive metabolite in the context of anti-inflammatory effects. pharmgkb.orgmims.com

Exploration of Alternative Target Interactions or Cellular Signaling Pathways (e.g., protein kinase C isoform distribution)

Some research suggests that metabolites of piroxicam could potentially interact with other signaling pathways. For instance, there have been explorations into whether piroxicam metabolites might influence central nervous system (CNS) activities through interactions with dopamine, adrenergic, histamine, or melatonin (B1676174) receptors. eurekaselect.com However, specific studies detailing the direct effects of 5'-hydroxypiroxicam on protein kinase C (PKC) isoform distribution are not extensively documented in the provided search results. The activation of PKC pathways is known to be involved in various cellular processes, including inflammation and cell growth, but a direct modulatory role of 5'-hydroxypiroxicam on specific PKC isoforms requires further investigation. nih.govfrontiersin.orgnih.gov

Computational Chemistry and Molecular Modeling for Structure-Function Elucidation

Computational methods are valuable tools for understanding the structure-activity relationships of drug molecules and their metabolites. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis can provide insights into why the hydroxylation of piroxicam leads to a loss of anti-inflammatory activity. core.ac.uk Molecular modeling can be used to compare the binding energies and conformations of piroxicam and 5'-hydroxypiroxicam within the active site of COX enzymes. rsc.org These studies can help to visualize how the addition of a hydroxyl group alters the fit of the molecule, thereby explaining the reduction in inhibitory potency at a molecular level.

In Silico Predictions of Binding Modes and Affinities with Receptor Targets

In silico techniques, particularly molecular docking, are instrumental in predicting how a ligand such as 5'-Hydroxypiroxicam interacts with a protein's binding site. iscientific.org These computational methods simulate the binding process, estimating the binding affinity and elucidating the three-dimensional orientation and conformation of the ligand within the target protein. iscientific.orgbiosolveit.de

For 5'-Hydroxypiroxicam, the primary receptor targets of interest are the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are the therapeutic targets of its parent drug, piroxicam. nih.gov Piroxicam exerts its anti-inflammatory effects by inhibiting these enzymes. However, 5'-Hydroxypiroxicam is known to be pharmacologically inactive. iarc.fr Molecular docking studies can rationalize this loss of activity.

Docking simulations would predict that the introduction of the polar hydroxyl group at the 5'-position of the pyridine ring significantly alters the binding mode and affinity for the active site of COX enzymes. The active site of COX enzymes contains a critical hydrophobic channel. The increased polarity of 5'-Hydroxypiroxicam may lead to unfavorable interactions within this channel or introduce steric hindrance, preventing the optimal orientation required for effective inhibition.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-protein complex. Lower binding energy values typically suggest a stronger and more stable interaction. mdpi.com It is anticipated that docking studies would show a significantly less favorable binding energy for 5'-Hydroxypiroxicam compared to piroxicam.

Table 1: Illustrative In Silico Binding Affinity Predictions for COX-2 This table represents expected outcomes from molecular docking studies based on the known inactivity of 5'-Hydroxypiroxicam. Actual values would be determined by specific docking software and parameters.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Piroxicam | -9.5 | Arg120, Tyr355, Ser530 |

| 5'-Hydroxypiroxicam | -6.2 | Arg120, Tyr355 |

The data illustrates that the higher (less negative) predicted binding energy for 5'-Hydroxypiroxicam suggests a weaker binding affinity to the COX-2 active site, which is consistent with its observed lack of anti-inflammatory activity.

Quantum Chemical Calculations to Understand Electronic Effects of 5'-Hydroxylation

Quantum chemical calculations offer profound insights into how the structural modification of a molecule affects its electronic properties, such as charge distribution, reactivity, and stability. nih.govnumberanalytics.com These methods can elucidate the impact of the 5'-hydroxylation on the piroxicam scaffold.

A comparative electronic structure analysis of piroxicam and its metabolites reveals the electronic consequences of hydroxylation. One key parameter derived from these calculations is the global electrophilicity index (ω). This index measures the propensity of a molecule to accept electrons and can be an indicator of potential reactivity and toxicity.

A study calculated the electronic parameters for piroxicam and its primary hydroxylated metabolites. The results indicate that while hydroxylation alters the electronic landscape of the molecule, the primary metabolites, including 5'-Hydroxypiroxicam (designated as P-M4 in the study), are considered electronically safe. The potential for 5'-Hydroxypiroxicam to be oxidized into a more reactive quinonimine species (P-M9) has been noted, which would have a higher electrophilicity index, though this transformation is hypothetical.

Table 2: Quantum Chemical Electronic Parameters of Piroxicam and 5'-Hydroxypiroxicam Data sourced from a comparative electronic structure analysis of oxicam metabolites.

| Compound | Designation | Global Electrophilicity Index (ω) in eV |

| Piroxicam | Parent Drug | 1.525 |

| 5'-Hydroxypiroxicam | P-M4 | < 1.6 |

| Piroxicam-Quinonimine | P-M9 | 2.42 |

The data shows that the global electrophilicity index of 5'-Hydroxypiroxicam remains low, similar to the parent drug, suggesting that the 5'-hydroxylation does not, by itself, transform the molecule into a highly reactive electrophile.

Molecular Dynamics Simulations to Explore Conformational Changes and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, predicting the movement of atoms and molecules over time. nih.govyoutube.com This technique is invaluable for exploring the conformational flexibility of ligands, the stability of ligand-protein complexes, and the detailed network of interactions that govern molecular recognition. mdpi.comdovepress.com

An MD simulation of 5'-Hydroxypiroxicam complexed with a target protein, such as its metabolizing enzyme CYP2C9 or the pharmacological target COX-2, would yield critical insights. The simulation tracks the trajectory of all atoms in the system, revealing how the ligand and protein adapt to each other. nih.gov

Key insights from MD simulations would include:

Conformational Stability: MD simulations can assess whether 5'-Hydroxypiroxicam maintains a stable conformation within the binding site or if it is highly mobile and fails to establish a persistent binding mode. This is particularly relevant for understanding its inactivity at COX enzymes.

Interaction Dynamics: The simulations can quantify the stability of specific interactions, such as hydrogen bonds and hydrophobic contacts, over time. For instance, a simulation could show that the hydrogen bonds formed by the new hydroxyl group are transient or that they force the rest of the molecule into a conformation that disrupts other critical binding interactions. nih.gov

By running simulations for both piroxicam and 5'-Hydroxypiroxicam in complex with their target protein, a direct comparison of their dynamic behavior can be made, providing a robust, physics-based explanation for their differing biological activities. nih.gov

Future Directions and Research Opportunities for 5 Hydroxypiroxicam Studies

Discovery of Undiscovered Metabolic Routes and Secondary Metabolites

The biotransformation of piroxicam (B610120) is known to be extensive. iarc.fr The primary pathway involves the hydroxylation of piroxicam's pyridyl ring by CYP2C9 to form 5'-hydroxypiroxicam (B1141874). pfizer.com However, the complete metabolic map is likely more complex. Future research should focus on identifying and characterizing less prominent or previously undiscovered metabolic pathways.

Research has indicated that 5'-hydroxypiroxicam can undergo further conjugation with glucuronic acid before excretion, a process that warrants more detailed characterization. nih.govnih.gov Additionally, minor metabolic routes for the parent drug, such as cyclodehydration and amide hydrolysis, have been postulated, and it is conceivable that 5'-hydroxypiroxicam could be a substrate for similar or other enzymatic processes. researchgate.netnih.gov The identification of these secondary metabolites is crucial, as even minor metabolites can sometimes possess unexpected biological activity or contribute to drug-drug interactions.